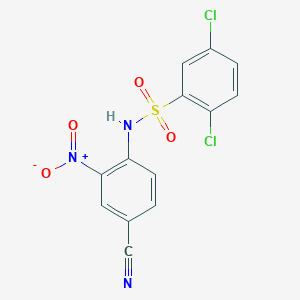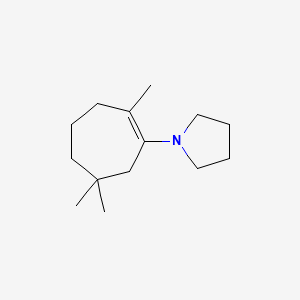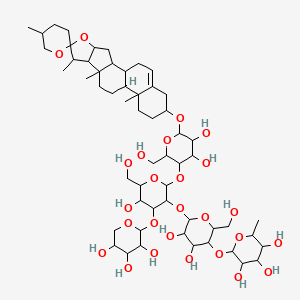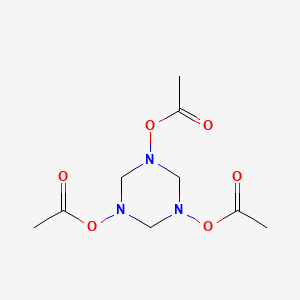
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a methyl group at the 1-position and a 2-methylpropyl group at the 3-position. The presence of the 2,5-dione functional group adds to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine and suitable alkylating agents.
Alkylation: The piperazine ring is alkylated at the 1-position using a methylating agent, such as methyl iodide, under basic conditions.
Substitution: The 3-position of the piperazine ring is then substituted with a 2-methylpropyl group using a suitable alkylating agent, such as 2-methylpropyl bromide.
Oxidation: The final step involves the oxidation of the piperazine ring to introduce the 2,5-dione functional group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the alkylation and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to convert the 2,5-dione group to other functional groups, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions at the piperazine ring or the alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
(3S)-1-Methyl-3-(2-methylpropyl)piperazine-2,5-dione: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl and 2-methylpropyl groups, along with the 2,5-dione functional group, makes this compound a valuable target for research and development.
属性
CAS 编号 |
60421-32-1 |
|---|---|
分子式 |
C9H16N2O2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
(3S)-1-methyl-3-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-6(2)4-7-9(13)11(3)5-8(12)10-7/h6-7H,4-5H2,1-3H3,(H,10,12)/t7-/m0/s1 |
InChI 键 |
RNDRXVRXVGJIPR-ZETCQYMHSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N(CC(=O)N1)C |
规范 SMILES |
CC(C)CC1C(=O)N(CC(=O)N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)

